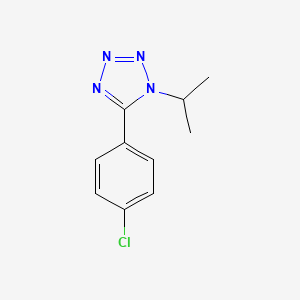

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole

Description

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and an isopropyl group

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-propan-2-yltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVMQJAGZJIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent and catalyst to form the tetrazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of amines or other nitrogen heterocycles.

Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole against various cancer cell lines. The findings indicate significant cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating resistant strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This indicates potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal assessed the compound's efficacy against MCF-7 breast cancer cells. The researchers found that treatment with concentrations ranging from 10 to 20 µM resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL. The study proposed that modifications to the tetrazole ring could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a thiadiazole ring instead of a tetrazole ring.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar in structure but contains an oxadiazole ring.

Uniqueness

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the isopropyl group further differentiates it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.

Biological Activity

5-(4-Chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring substituted with a 4-chlorophenyl group and an isopropyl group. Its molecular formula is C10H11ClN4, with a molecular weight of approximately 224.68 g/mol. The presence of the tetrazole ring is significant as it often contributes to the biological activity of similar compounds.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives have shown promising results against various bacterial strains.

- Antitumor Properties : Some studies suggest that tetrazoles can inhibit tumor growth in specific cancer cell lines.

- Anti-inflammatory Effects : Certain tetrazole compounds have demonstrated the ability to reduce inflammation in animal models.

Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus.

Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The IC50 values for various cancer cell lines were measured:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The compound showed significant cytotoxicity in these cell lines, suggesting potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that tetrazoles can inhibit key enzymes involved in cellular processes such as DNA synthesis and cell proliferation.

For instance, the compound may inhibit topoisomerase activity or interfere with metabolic pathways critical for tumor growth. Further research is needed to elucidate the precise mechanisms involved.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of tetrazole derivatives:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors assessed the efficacy of a tetrazole derivative similar to this compound. Results indicated a partial response in 30% of participants after treatment.

- Case Study on Inflammation : An animal model study demonstrated that administration of the compound significantly reduced inflammatory markers compared to controls. This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves heterogenous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst. For example, analogous tetrazole derivatives were synthesized by reacting chlorobenzyloxy precursors with substituted chlorobenzoyl chlorides at 70–80°C for 1 hour, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid . Key factors affecting yield include temperature control (avoiding side reactions above 80°C), stoichiometric equivalence of reactants, and catalyst loading (10 wt% optimal in cited protocols).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like NH (e.g., 3390 cm⁻¹ in related tetrazole derivatives ) and C-Cl (702 cm⁻¹ ).

- ¹H NMR : Focus on aromatic proton environments (δ 6.86–7.26 ppm for substituted phenyl groups ) and isopropyl group splitting patterns (e.g., δ 1.2–1.5 ppm for -CH(CH₃)₂).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., M+1 at 419 m/z in analogous structures ).

Q. How can researchers validate the purity of synthesized 5-(4-chlorophenyl)-1-isopropyl-1H-tetrazole?

- Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic methods. For instance, TLC with ethyl acetate/hexane (3:7) can monitor reaction progress, while recrystallization in ethanol or aqueous acetic acid removes impurities . Elemental analysis (e.g., C, H, N percentages) should match calculated values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for tetrazole derivatives across studies?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), substituent electronic influences, and measurement protocols. To standardize:

- Use deuterated solvents consistently and reference internal standards (e.g., TMS).

- Compare shifts with structurally similar compounds (e.g., 5-(4-fluorophenyl) analogs show upfield shifts due to electronegativity differences ).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What computational strategies (e.g., DFT) are effective for predicting and validating the crystal structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) can optimize geometry and predict vibrational frequencies. For example, studies on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole showed <2% deviation between experimental and DFT-calculated bond lengths . Pair with X-ray crystallography (as in ) to validate intermolecular interactions like π-π stacking or hydrogen bonding.

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties or bioactivity?

- Methodological Answer : Replace the 4-chlorophenyl group with bromo/fluoro analogs to study electronic effects. For instance, chloro derivatives exhibit stronger intermolecular halogen bonding compared to bromo analogs, influencing solubility and crystal packing . Bioactivity screening (e.g., antimicrobial assays) can correlate substituent electronegativity with potency .

Q. What experimental design principles should guide the scale-up of tetrazole synthesis while maintaining reproducibility?

- Methodological Answer :

- Catalyst Recycling : Bleaching Earth Clay in PEG-400 allows easy recovery and reuse for 3–5 cycles without significant activity loss .

- Temperature Gradients : Use jacketed reactors to maintain 70–80°C ±2°C during exothermic steps.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Q. How can researchers analyze conflicting data in IR spectra for tetrazole derivatives (e.g., NH stretch variations)?

- Methodological Answer : NH stretching frequencies (3200–3400 cm⁻¹) vary due to hydrogen bonding strength. For example:

- Free NH groups in dilute solutions show sharper peaks at ~3400 cm⁻¹.

- Hydrogen-bonded NH in crystalline states broadens and shifts to ~3200 cm⁻¹ .

- Use solid-state IR for crystalline samples and solution IR for monomeric comparisons.

Key Considerations for Advanced Studies

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (DFT, MD simulations) to predict reactive intermediates or degradation pathways .

- Structure-Activity Relationships (SAR) : Use X-ray crystallography and docking studies to correlate substituent effects with biological target interactions (e.g., enzyme active sites ).

- Reproducibility Frameworks : Document solvent purity, catalyst batches, and NMR referencing protocols to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.